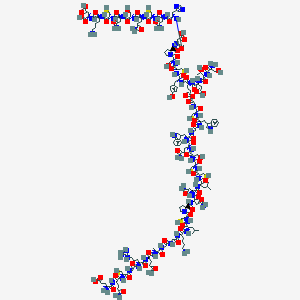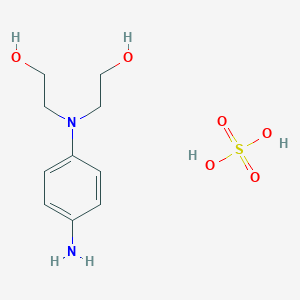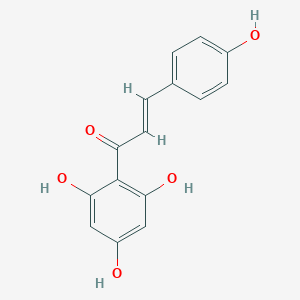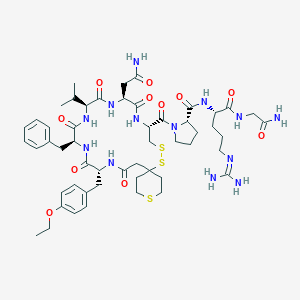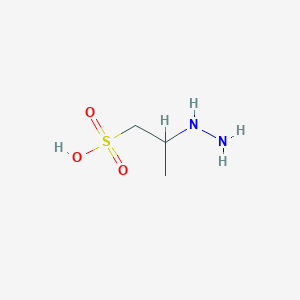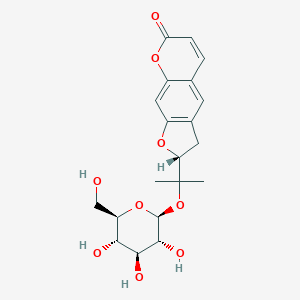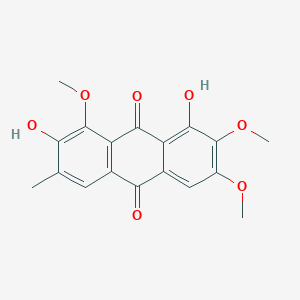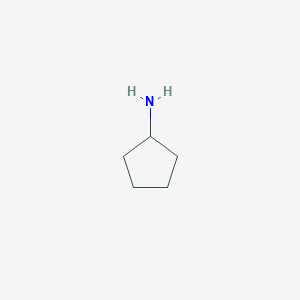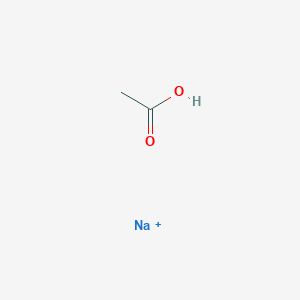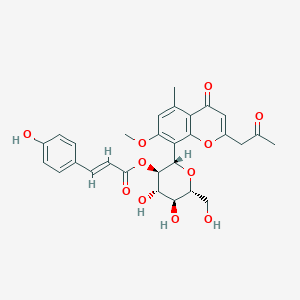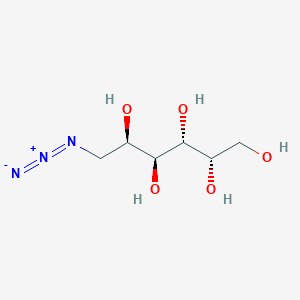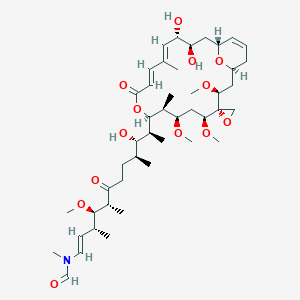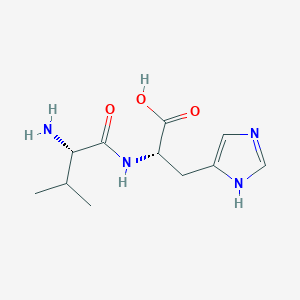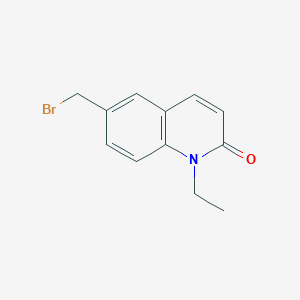
6-(bromomethyl)-1-ethylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(bromomethyl)-1-ethylquinolin-2(1H)-one, also known as BMQ, is a chemical compound that has been widely used in scientific research. It is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to interact with DNA, causing damage and inducing cell death in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The interaction of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with DNA has been studied extensively, and it has been shown to form covalent adducts with DNA, leading to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and induce DNA damage. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has several advantages for lab experiments. It is a fluorescent probe that can be used to detect DNA damage, making it a valuable tool for studying DNA repair mechanisms. It is also a photosensitizer that can be used in photodynamic therapy for cancer treatment. However, 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 6-(bromomethyl)-1-ethylquinolin-2(1H)-one. One area of research is the development of new synthetic methods for 6-(bromomethyl)-1-ethylquinolin-2(1H)-one that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one, particularly its interaction with DNA. Additionally, further research is needed to fully understand the potential applications of 6-(bromomethyl)-1-ethylquinolin-2(1H)-one in cancer treatment and other diseases.
Méthodes De Synthèse
6-(bromomethyl)-1-ethylquinolin-2(1H)-one can be synthesized using a variety of methods, including the condensation of 6-chloromethylquinoline with ethyl formate, followed by bromination with N-bromosuccinimide. Another method involves the reaction of 6-chloromethylquinoline with sodium ethoxide, followed by bromination with N-bromosuccinimide. Both methods have been shown to yield 6-(bromomethyl)-1-ethylquinolin-2(1H)-one with high purity and yield.
Applications De Recherche Scientifique
6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been used extensively in scientific research as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. 6-(bromomethyl)-1-ethylquinolin-2(1H)-one has been shown to be effective in inducing cell death in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
133032-63-0 |
|---|---|
Nom du produit |
6-(bromomethyl)-1-ethylquinolin-2(1H)-one |
Formule moléculaire |
C12H12BrNO |
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
6-(bromomethyl)-1-ethylquinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c1-2-14-11-5-3-9(8-13)7-10(11)4-6-12(14)15/h3-7H,2,8H2,1H3 |
Clé InChI |
JZYWDBCDQFZYPK-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
SMILES canonique |
CCN1C2=C(C=CC1=O)C=C(C=C2)CBr |
Synonymes |
2(1H)-Quinolinone,6-(bromomethyl)-1-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
